An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (CID 23631927)
An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (CID 23631927)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the small molecule oxocarbazate, specifically the tetrahydroquinoline oxocarbazate identified as PubChem CID 23631927. This compound has demonstrated significant potential as a therapeutic agent through its targeted inhibition of human cathepsin L, a key enzyme implicated in various pathologies, including viral infections.
Core Mechanism of Action: Inhibition of Human Cathepsin L
The primary mechanism of action of oxocarbazate (CID 23631927) is the potent and selective inhibition of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Cathepsin L is involved in numerous physiological and pathological processes, including protein degradation, antigen presentation, and, notably, the entry of certain viruses into host cells.[1] By inhibiting cathepsin L, oxocarbazate disrupts these processes, leading to its observed therapeutic effects.
Oxocarbazate acts as a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[1][2][3] Its inhibitory action involves a time-dependent increase in potency, as demonstrated by a significant drop in its half-maximal inhibitory concentration (IC50) after pre-incubation with the enzyme.[1][3] This slow-on, slow-off binding characteristic contributes to its efficacy as an inhibitor.[1]
The inhibition is highly selective for cathepsin L over other related proteases, such as cathepsin B, highlighting its potential for targeted therapy with a reduced risk of off-target effects.[1][3]
Antiviral Activity: Blocking Viral Entry
A significant application of oxocarbazate's mechanism of action is its ability to block the entry of enveloped viruses that rely on cathepsin L for processing of their surface glycoproteins.[1][2][3] This has been demonstrated for Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola virus.[1][2][3]
For these viruses, entry into the host cell via the endosomal pathway requires the cleavage of their spike glycoproteins by host proteases, including cathepsin L.[1] This cleavage event triggers conformational changes in the glycoprotein, facilitating the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. Oxocarbazate, by inhibiting cathepsin L within the endosome, prevents this crucial proteolytic processing step, thereby blocking viral entry and subsequent infection.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the antiviral action of oxocarbazate and the general experimental workflow used to elucidate its mechanism of action.
Caption: Signaling pathway of viral entry and its inhibition by Oxocarbazate.
Caption: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency and antiviral activity of oxocarbazate (CID 23631927).
Table 1: In Vitro Inhibitory Activity against Human Cathepsin L
| Parameter | Value | Conditions | Reference |
| IC50 | 6.9 ± 1.0 nM | No pre-incubation | [1][3] |
| 2.3 ± 0.1 nM | 1-hour pre-incubation | [1] | |
| 1.2 ± 0.1 nM | 2-hour pre-incubation | [1] | |
| 0.4 ± 0.1 nM | 4-hour pre-incubation | [1][3] | |
| Ki | 0.29 nM | - | [1][3] |
| kon | 153,000 M-1s-1 | - | [1][3] |
| koff | 4.40 x 10-5 s-1 | - | [1][3] |
| Selectivity | >700-fold | Cathepsin L vs. Cathepsin B | [1][3] |
Table 2: Antiviral Activity
| Virus Pseudotype | IC50 | Cell Line | Reference |
| SARS-CoV | 273 ± 49 nM | HEK 293T | [1][2][3] |
| Ebola Virus | 193 ± 39 nM | HEK 293T | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of oxocarbazate's mechanism of action.
Cathepsin L Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of oxocarbazate against human cathepsin L.
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Principle: The assay measures the residual enzymatic activity of cathepsin L in the presence of varying concentrations of the inhibitor. A fluorogenic substrate is used, which upon cleavage by active cathepsin L, releases a fluorescent signal that is proportional to the enzyme's activity.
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Materials:
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Recombinant human cathepsin L
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Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)
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Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
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Oxocarbazate (CID 23631927) serially diluted in DMSO
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384-well black microplates
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Fluorescence plate reader
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-
Procedure:
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Prepare serial dilutions of oxocarbazate in assay buffer.
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Add a fixed concentration of human cathepsin L to each well of the microplate.
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For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for specified durations (e.g., 0, 1, 2, or 4 hours) at room temperature.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
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Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
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Calculate the rate of reaction for each inhibitor concentration.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Transient Kinetic Analysis
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Objective: To determine the association (kon) and dissociation (koff) rate constants for the interaction between oxocarbazate and cathepsin L.
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Principle: This analysis involves monitoring the progress of the enzymatic reaction in the presence of the inhibitor over a short period to observe the pre-steady-state and steady-state kinetics of inhibition.
-
Procedure:
-
A single-step competitive inhibition model is typically used for data fitting.
-
The reaction is initiated by mixing the enzyme, substrate, and inhibitor, and the reaction progress is monitored continuously.
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The resulting kinetic data are fitted to a system of ordinary differential equations that describe the inhibitor binding and enzymatic turnover.
-
Software such as MATLAB is used to perform the data fitting and calculate the kon and koff values. The inhibition constant (Ki) is then calculated as koff/kon.[1]
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Pseudotype Virus Infection Assay
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Objective: To assess the ability of oxocarbazate to inhibit the entry of SARS-CoV and Ebola virus into host cells.
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Principle: This assay utilizes replication-defective viral vectors (e.g., lentiviral or VSV-based) that are "pseudotyped" with the envelope glycoproteins of the virus of interest (e.g., SARS-CoV Spike or Ebola GP). These pseudotyped viruses can infect cells in a manner dictated by the envelope protein but cannot replicate further. The viral vector typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantification of infection.
-
Materials:
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HEK 293T cells
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SARS-CoV and Ebola virus pseudotyped particles carrying a reporter gene
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Cell culture medium and supplements
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Oxocarbazate (CID 23631927)
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96-well cell culture plates
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Luminometer or fluorescence microscope for signal detection
-
-
Procedure:
-
Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with serial dilutions of oxocarbazate for a specified period (e.g., 1 hour).
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Infect the cells with a fixed amount of the SARS-CoV or Ebola virus pseudotyped particles in the presence of the inhibitor.
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Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Quantify the reporter gene expression (e.g., measure luciferase activity using a luminometer).
-
Calculate the percentage of infection inhibition for each inhibitor concentration relative to untreated control cells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Intracellular Target Engagement Assay
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Objective: To confirm that oxocarbazate interacts with and inhibits intracellular cathepsin L in a cellular context.
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Principle: An activity-based probe, such as DCG-04 (biotin-Lys-Tyr-Leu-epoxide), is used to specifically label the active site of cysteine proteases, including cathepsin L.[1][3] If oxocarbazate is bound to the active site of intracellular cathepsin L, it will prevent the binding of the probe. The amount of labeled cathepsin L can then be quantified to assess the degree of target engagement by the inhibitor.
-
Procedure:
-
Treat HEK 293T cells with varying concentrations of oxocarbazate.
-
Lyse the cells to release the intracellular contents.
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Incubate the cell lysates with the DCG-04 activity-based probe.
-
Separate the proteins by SDS-PAGE.
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Transfer the proteins to a membrane (Western blot) and detect the biotin-labeled cathepsin L using streptavidin-HRP.
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The reduction in the signal for labeled cathepsin L in inhibitor-treated cells compared to control cells indicates the degree of target engagement.[1]
-
References
- 1. A Small-Molecule Oxocarbazate Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule oxocarbazate inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
